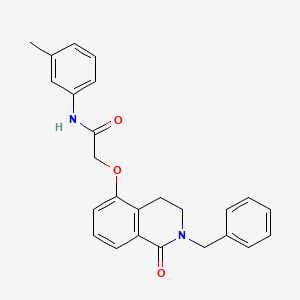
2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C25H24N2O3 and its molecular weight is 400.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N2O3, with a molecular weight of approximately 376.45 g/mol. The structure features a tetrahydroisoquinoline core linked to an acetamide moiety through an ether bond, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O3 |
| Molecular Weight | 376.45 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds structurally related to tetrahydroisoquinolines exhibit various biological activities, including:
- Anticancer Activity : Studies suggest that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound may target pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : Some isoquinoline derivatives demonstrate antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific enzymatic pathways.
- Neuroprotective Effects : There is evidence that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Anticancer Activity in Breast Cancer Models : A study by Zhang et al. (2020) demonstrated that tetrahydroisoquinoline derivatives significantly reduced the viability of MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Antimicrobial Efficacy Against Staphylococcus aureus : Research conducted by Liu et al. (2021) showed that a related compound exhibited significant antibacterial activity against Staphylococcus aureus, with MIC values indicating effective inhibition at low concentrations.
- Neuroprotective Studies : In vitro studies by Kim et al. (2019) highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal cell death in SH-SY5Y cells.
特性
IUPAC Name |
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-18-7-5-10-20(15-18)26-24(28)17-30-23-12-6-11-22-21(23)13-14-27(25(22)29)16-19-8-3-2-4-9-19/h2-12,15H,13-14,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNVXFVWRXQSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














